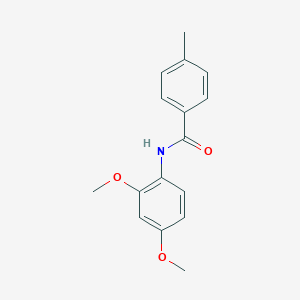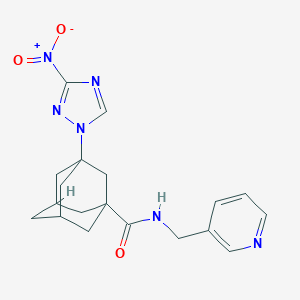
3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(3-PYRIDYLMETHYL)-1-ADAMANTANECARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(3-PYRIDYLMETHYL)-1-ADAMANTANECARBOXAMIDE is a complex organic compound that features a unique combination of a triazole ring, a pyridine moiety, and an adamantane structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(3-PYRIDYLMETHYL)-1-ADAMANTANECARBOXAMIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Nitration: The triazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Adamantane Carboxylation: Adamantane is carboxylated using a Friedel-Crafts acylation reaction with a carboxylic acid derivative.
Coupling Reaction: The nitrated triazole and the carboxylated adamantane are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
Oxidation: The nitro group in the triazole ring can undergo oxidation to form various oxidative products.
Reduction: The nitro group can also be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The pyridine moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Amino derivatives of the triazole ring.
Substitution: Substituted pyridine derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, the compound may be studied for its potential biological activity. The presence of the triazole ring and the adamantane structure suggests that it could interact with biological targets in unique ways.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. The triazole ring is a common motif in many pharmaceuticals, and the adamantane structure is known for its stability and ability to enhance drug properties.
Industry
In industry, this compound could be used in the development of new materials with unique properties. The adamantane structure is known for its rigidity and thermal stability, making it useful in high-performance materials.
作用机制
The mechanism of action of 3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(3-PYRIDYLMETHYL)-1-ADAMANTANECARBOXAMIDE would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating their function. The triazole ring could participate in hydrogen bonding or π-π interactions, while the adamantane structure could enhance binding affinity and stability.
相似化合物的比较
Similar Compounds
3-{3-nitro-1H-1,2,4-triazol-1-yl}-N-(2-pyridinylmethyl)-1-adamantanecarboxamide: Similar structure but with a different position of the pyridine moiety.
3-{3-amino-1H-1,2,4-triazol-1-yl}-N-(3-pyridinylmethyl)-1-adamantanecarboxamide: Similar structure but with an amino group instead of a nitro group.
3-{3-nitro-1H-1,2,4-triazol-1-yl}-N-(3-pyridinylmethyl)-1-adamantaneacetamide: Similar structure but with an acetamide group instead of a carboxamide group.
Uniqueness
The uniqueness of 3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(3-PYRIDYLMETHYL)-1-ADAMANTANECARBOXAMIDE lies in its combination of a nitro-triazole ring, a pyridine moiety, and an adamantane structure. This combination provides a unique set of chemical and physical properties that can be exploited in various applications.
属性
分子式 |
C19H22N6O3 |
|---|---|
分子量 |
382.4g/mol |
IUPAC 名称 |
3-(3-nitro-1,2,4-triazol-1-yl)-N-(pyridin-3-ylmethyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C19H22N6O3/c26-16(21-10-13-2-1-3-20-9-13)18-5-14-4-15(6-18)8-19(7-14,11-18)24-12-22-17(23-24)25(27)28/h1-3,9,12,14-15H,4-8,10-11H2,(H,21,26) |
InChI 键 |
OHDRYQDFRLRTHY-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)[N+](=O)[O-])C(=O)NCC5=CN=CC=C5 |
规范 SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)[N+](=O)[O-])C(=O)NCC5=CN=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


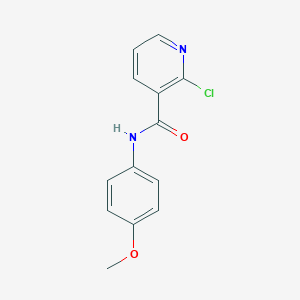
![4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B448499.png)
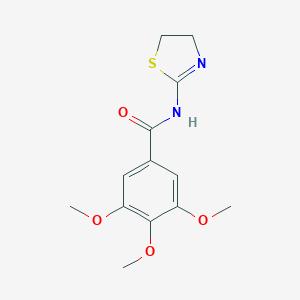
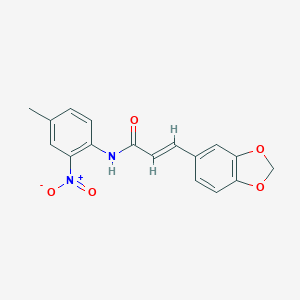
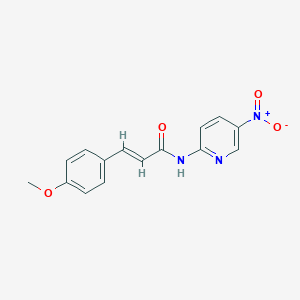
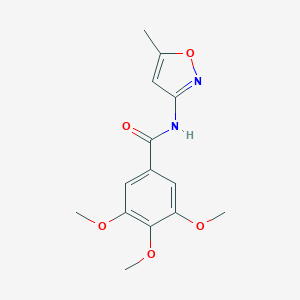
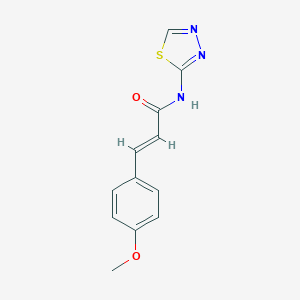
![N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B448511.png)
![2-[2-(2-methoxyphenoxy)ethyl]-5-({2-[2-(2-methoxyphenoxy)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}oxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B448512.png)
![2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B448513.png)
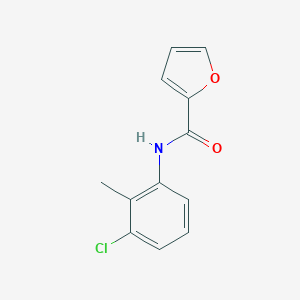
![N-[(FURAN-2-YL)METHYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B448516.png)
